molecular formula C46H84N12 B1144897 1,8-Bis(4-((1,4,8,11-tetraazacyclotetradecan-1-yl)methyl)benzyl)-1,4,8,11-tetraazacyclotetradecane CAS No. 414858-02-9

1,8-Bis(4-((1,4,8,11-tetraazacyclotetradecan-1-yl)methyl)benzyl)-1,4,8,11-tetraazacyclotetradecane

Cat. No.: B1144897
CAS No.: 414858-02-9
M. Wt: 805.2 g/mol
InChI Key: JFXKZZUXCPLCJW-UHFFFAOYSA-N
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Description

1,8-Bis(4-((1,4,8,11-tetraazacyclotetradecan-1-yl)methyl)benzyl)-1,4,8,11-tetraazacyclotetradecane, also known as this compound, is a useful research compound. Its molecular formula is C46H84N12 and its molecular weight is 805.2 g/mol. The purity is usually 95%.
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Scientific Research Applications

Complexation with Metal Ions

A key feature of this compound is its ability to complex with transition metals, lanthanides, actinides, and other heavy metals. The affinity and selectivity towards these metal ions can be adjusted by altering the macrocyclic core size, as well as the nature and number of pendant coordinating arms on the nitrogen atoms. This adaptability makes it a valuable agent for metal ion extraction and stabilization processes (Narayana, Seelam, & Prasanna, 2018).

Structural Versatility and Reactivity

The structural versatility of 1,8-Bis(4-((1,4,8,11-tetraazacyclotetradecan-1-yl)methyl)benzyl)-1,4,8,11-tetraazacyclotetradecane is evident in its synthesis and reactivity. It serves as a precursor for generating various derivatives through selective protection and functionalization processes. Such capabilities underscore its potential in creating tailored compounds for specific applications, ranging from catalysis to material science (Vitha et al., 2006).

Catalytic and Antimicrobial Activities

Further, the compound and its derivatives exhibit catalytic activities and have been studied for their antimicrobial properties. This includes its involvement in oxidation reactions and potential use in antimicrobial applications, highlighting its functional diversity beyond complexation capabilities (Nirmala et al., 2011).

Structural Analysis and Coordination Chemistry

The exploration of cis/trans-isomerism in cobalt(III) complexes with this compound offers insights into the subtleties of coordination chemistry, affecting the stability and reactivity of these complexes. The detailed structural analysis helps in understanding the complex's binding modes and its interaction with metal ions, which is crucial for designing metal-based drugs and catalysts (Kotek et al., 2001).

Mechanism of Action

The mechanism of action of this compound is primarily related to its ability to selectively bind metal ions . This property makes it useful in various applications, including as sequestrating agents and sensors .

Future Directions

The future directions for the study and application of this compound could involve further exploration of its unique properties for selective binding of metal ions . This could lead to the development of more efficient sequestrating agents, sensors, and catalysts . Additionally, the synthesis process could be optimized to increase yield and efficiency .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 1,8-Bis(4-((1,4,8,11-tetraazacyclotetradecan-1-yl)methyl)benzyl)-1,4,8,11-tetraazacyclotetradecane involves the reaction of two molecules of 4-((1,4,8,11-tetraazacyclotetradecan-1-yl)methyl)benzylamine with one molecule of 1,4,8,11-tetraazacyclotetradecane. This reaction is carried out in the presence of a suitable coupling agent and a base to form the desired compound.", "Starting Materials": [ "4-((1,4,8,11-tetraazacyclotetradecan-1-yl)methyl)benzylamine", "1,4,8,11-tetraazacyclotetradecane", "Coupling agent", "Base" ], "Reaction": [ "Step 1: Dissolve 4-((1,4,8,11-tetraazacyclotetradecan-1-yl)methyl)benzylamine and 1,4,8,11-tetraazacyclotetradecane in a suitable solvent.", "Step 2: Add a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) to the reaction mixture.", "Step 3: Add a base such as triethylamine (TEA) to the reaction mixture to facilitate the coupling reaction.", "Step 4: Stir the reaction mixture at room temperature for several hours.", "Step 5: Purify the crude product by column chromatography or recrystallization to obtain the desired compound." ] }

CAS No.

414858-02-9

Molecular Formula

C46H84N12

Molecular Weight

805.2 g/mol

IUPAC Name

1,8-bis[[4-(1,4,8,11-tetrazacyclotetradec-1-ylmethyl)phenyl]methyl]-1,4,8,11-tetrazacyclotetradecane

InChI

InChI=1S/C46H84N12/c1-15-47-23-25-49-19-3-31-55(35-27-51-17-1)39-43-7-11-45(12-8-43)41-57-33-5-21-54-30-38-58(34-6-22-53-29-37-57)42-46-13-9-44(10-14-46)40-56-32-4-20-50-26-24-48-16-2-18-52-28-36-56/h7-14,47-54H,1-6,15-42H2

InChI Key

JFXKZZUXCPLCJW-UHFFFAOYSA-N

Canonical SMILES

C1CNCCNCCCN(CCNC1)CC2=CC=C(C=C2)CN3CCCNCCN(CCCNCC3)CC4=CC=C(C=C4)CN5CCCNCCNCCCNCC5

Synonyms

Plexifor Impurity II; 

Origin of Product

United States

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